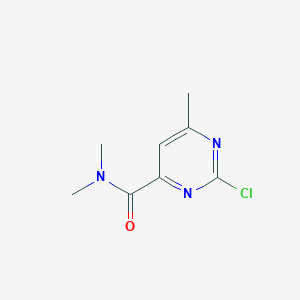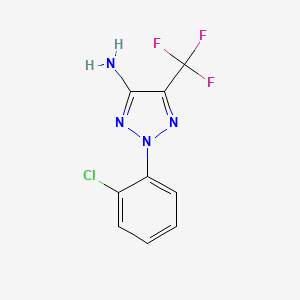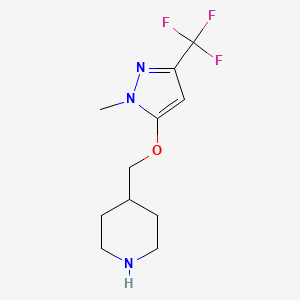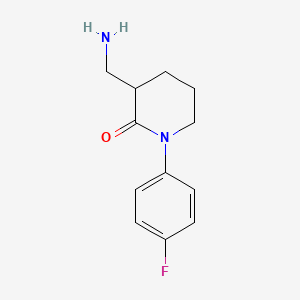![molecular formula C12H8ClN3 B11789675 8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)
8-Chloro-2-phenylimidazo[1,2-A]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cloro-2-fenilimidazo[1,2-A]pirazina es un compuesto heterocíclico que pertenece a la familia de los imidazo[1,2-A]pirazinas. Este compuesto se caracteriza por su estructura de anillo fusionado, que incluye un anillo de imidazol fusionado a un anillo de pirazina. La presencia de un átomo de cloro en la posición 8 y un grupo fenilo en la posición 2 define aún más su estructura química. Este compuesto es de gran interés en la síntesis orgánica y la química farmacéutica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 8-Cloro-2-fenilimidazo[1,2-A]pirazina generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye la reacción de 2-fenilimidazol con 2,3-dicloropirazina en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente aprótico polar como la dimetilformamida (DMF) a temperaturas elevadas.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas de síntesis similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, la implementación de principios de química verde, como el reciclaje de solventes y la minimización de residuos, puede hacer que el proceso sea más sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones: 8-Cloro-2-fenilimidazo[1,2-A]pirazina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro en la posición 8 puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.
Reacciones de oxidación y reducción: El compuesto puede oxidarse o reducirse para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar moléculas más complejas.
Reactivos y condiciones comunes:
Reacciones de sustitución: Nucleófilos como aminas o tioles, bases como carbonato de potasio, solventes como DMF o DMSO y temperaturas elevadas.
Reacciones de oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reacciones de acoplamiento: Catalizadores de paladio, bases como el carbonato de potasio y solventes como el tolueno o el etanol.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de imidazo[1,2-A]pirazina, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
8-Cloro-2-fenilimidazo[1,2-A]pirazina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Sirve como un andamiaje valioso para la síntesis de moléculas más complejas y puede utilizarse en el desarrollo de nuevas metodologías sintéticas.
Biología: Las posibles actividades biológicas del compuesto lo convierten en un candidato para estudiar la inhibición enzimática, la unión a receptores y otros procesos bioquímicos.
Medicina: Se está investigando por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria: El compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros y colorantes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 8-Cloro-2-fenilimidazo[1,2-A]pirazina depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas, receptores o ADN. La estructura del compuesto le permite encajar en los sitios activos de las enzimas o unirse a receptores específicos, modulando así su actividad. La presencia del átomo de cloro y el grupo fenilo puede influir en su afinidad de unión y especificidad.
Compuestos similares:
Imidazo[1,2-A]piridina: Similar en estructura, pero con un anillo de piridina en lugar de un anillo de pirazina.
Imidazo[1,2-A]pirimidina: Contiene un anillo de pirimidina en lugar de un anillo de pirazina.
2-Fenilimidazo[1,2-A]pirazina: Carece del átomo de cloro en la posición 8.
Unicidad: 8-Cloro-2-fenilimidazo[1,2-A]pirazina es único debido a la presencia tanto del átomo de cloro como del grupo fenilo, que pueden influir significativamente en su reactividad química y actividad biológica. El átomo de cloro puede participar en varias reacciones de sustitución, mientras que el grupo fenilo puede mejorar su afinidad de unión a objetivos biológicos.
Comparación Con Compuestos Similares
Imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
2-Phenylimidazo[1,2-A]pyrazine: Lacks the chlorine atom at the 8th position.
Uniqueness: 8-Chloro-2-phenylimidazo[1,2-A]pyrazine is unique due to the presence of both the chlorine atom and the phenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the phenyl group can enhance its binding affinity to biological targets.
Propiedades
Fórmula molecular |
C12H8ClN3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
8-chloro-2-phenylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H8ClN3/c13-11-12-15-10(8-16(12)7-6-14-11)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
XHSBCIJYUQVRNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C=CN=C(C3=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)









![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)


